molecular formula C12H11NO2S2 B15100179 Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No.: B15100179
M. Wt: 265.4 g/mol
InChI Key: FIZONNWBUIEJGA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s thiazole ring is a common motif in biologically active molecules, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: It can be used in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

methyl 4-methyl-2-phenylsulfanyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(13-8)16-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

FIZONNWBUIEJGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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